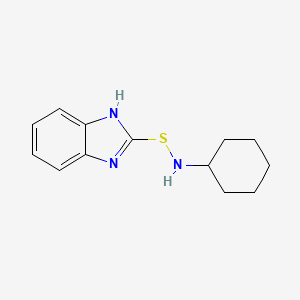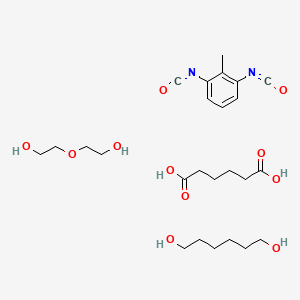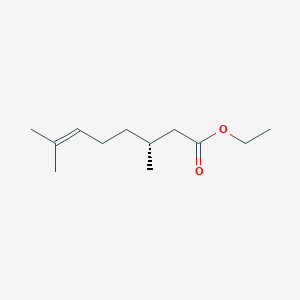
13,21-Dimethyltritetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,21-Dimethyltritetracontane is a long-chain hydrocarbon with the molecular formula C45H92. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its high molecular weight and unique structural properties, which make it an interesting subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13,21-Dimethyltritetracontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of long-chain alkenes, followed by methylation at specific positions. The reaction conditions often require high temperatures and pressures, along with the use of catalysts such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, where long-chain hydrocarbons are isolated and subsequently modified through chemical reactions. This process ensures the large-scale availability of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 13,21-Dimethyltritetracontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, ketones, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are already in a reduced state, further reduction can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like nickel (Ni) or platinum (Pt) in the presence of hydrogen gas (H2).
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
13,21-Dimethyltritetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its role in biological membranes and lipid interactions.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products .
Mecanismo De Acción
The mechanism of action of 13,21-Dimethyltritetracontane involves its interaction with lipid membranes and hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
Comparación Con Compuestos Similares
Tritetracontane (C43H88): A similar long-chain hydrocarbon with two fewer carbon atoms.
Docosanoic acid (C22H44O2): A long-chain fatty acid with a carboxyl group at one end.
Hexatriacontane (C36H74): Another long-chain alkane with a shorter carbon chain
Uniqueness: 13,21-Dimethyltritetracontane is unique due to its specific methylation at the 13th and 21st positions, which can influence its physical and chemical properties. This structural feature distinguishes it from other long-chain hydrocarbons and can affect its behavior in various applications .
Propiedades
Número CAS |
65820-65-7 |
|---|---|
Fórmula molecular |
C45H92 |
Peso molecular |
633.2 g/mol |
Nombre IUPAC |
13,21-dimethyltritetracontane |
InChI |
InChI=1S/C45H92/c1-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-33-37-41-45(4)43-39-35-31-34-38-42-44(3)40-36-32-29-27-16-14-12-10-8-6-2/h44-45H,5-43H2,1-4H3 |
Clave InChI |
ZJDDHDSKALVGRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


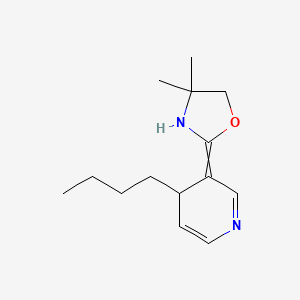
![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)
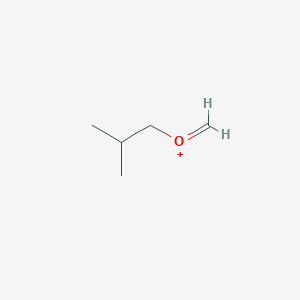

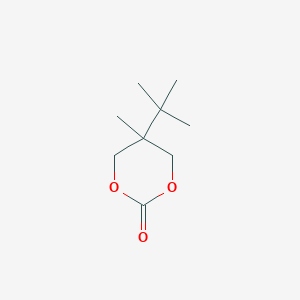
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
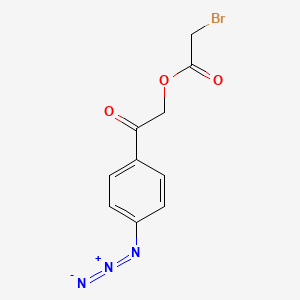

![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)

